molecular formula C21H19ClN4O2 B11021505 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11021505
M. Wt: 394.9 g/mol
InChI Key: KBWJCJMZEABBJN-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that features both indole and quinazoline moieties. Indole derivatives are known for their diverse biological activities, while quinazoline derivatives are often used in medicinal chemistry for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazoline moiety can inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H19ClN4O2/c22-17-5-3-7-19-15(17)8-11-25(19)13-10-23-20(27)9-12-26-14-24-18-6-2-1-4-16(18)21(26)28/h1-8,11,14H,9-10,12-13H2,(H,23,27)

InChI Key

KBWJCJMZEABBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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